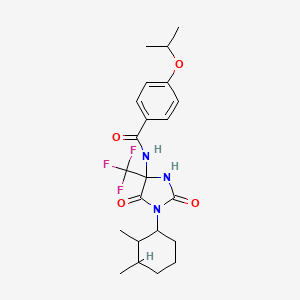![molecular formula C35H40N4O3 B12616051 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide CAS No. 910232-76-7](/img/structure/B12616051.png)
4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butyl, morpholine, and anilino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the synthesis of the 1,6-dihydropyridine ring. This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Anilino Group: The anilino group is introduced through a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a suitable electrophile.
Attachment of the Morpholine Group: The morpholine group is typically introduced via a substitution reaction, where a halogenated precursor reacts with morpholine.
Final Coupling: The final step involves the coupling of the synthesized intermediate with 4-tert-butylbenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or aldehyde groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogenated compounds, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Due to its structural complexity, the compound may be investigated for potential therapeutic applications, such as enzyme inhibition or receptor modulation.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the morpholine and anilino groups suggests potential interactions with protein active sites or receptor binding domains. The exact pathways involved would require further experimental investigation.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzamide: A simpler analog with a similar benzamide structure but lacking the additional functional groups.
N-(3-{1,4-Dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide: A closely related compound with a similar core structure but different substituents.
4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}phenyl)benzamide: Another analog with slight variations in the substituent positions.
Uniqueness
The uniqueness of 4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide lies in its combination of functional groups, which confer specific chemical properties and potential applications. The presence of the morpholine group, in particular, may enhance its solubility and interaction with biological targets.
属性
CAS 编号 |
910232-76-7 |
|---|---|
分子式 |
C35H40N4O3 |
分子量 |
564.7 g/mol |
IUPAC 名称 |
4-tert-butyl-N-[3-[1,4-dimethyl-5-(4-morpholin-4-ylanilino)-6-oxopyridin-3-yl]-2-methylphenyl]benzamide |
InChI |
InChI=1S/C35H40N4O3/c1-23-29(8-7-9-31(23)37-33(40)25-10-12-26(13-11-25)35(3,4)5)30-22-38(6)34(41)32(24(30)2)36-27-14-16-28(17-15-27)39-18-20-42-21-19-39/h7-17,22,36H,18-21H2,1-6H3,(H,37,40) |
InChI 键 |
BEIGRPMMNXTNNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=C3C)NC4=CC=C(C=C4)N5CCOCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12615974.png)
![2-({[2-(2,4-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B12615981.png)
![(3S)-1-[4-(Methanesulfonyl)phenyl]-3-methylpiperazine](/img/structure/B12615982.png)
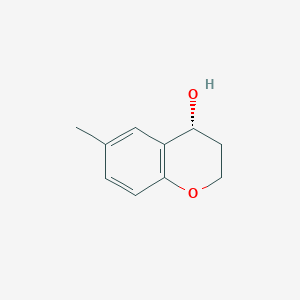
![(2R)-1,1,1-Trichloro-3-[(R)-4-methylbenzene-1-sulfinyl]propan-2-ol](/img/structure/B12615990.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12616014.png)
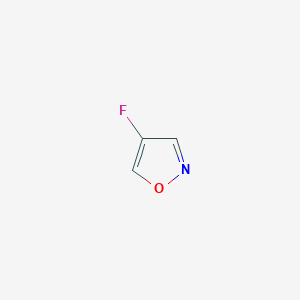
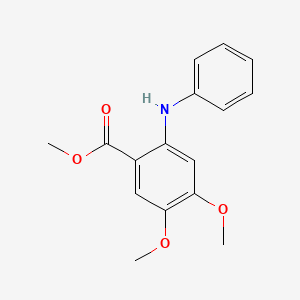
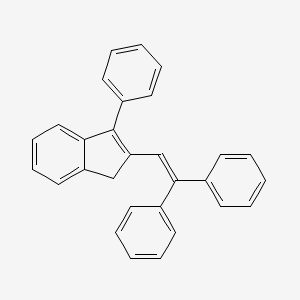
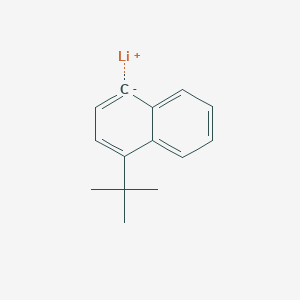
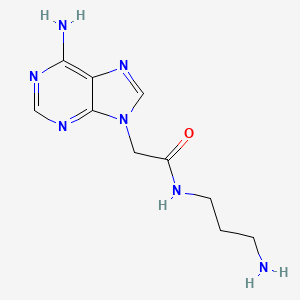
![4-Benzoyl-1-{4-[3-(piperidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B12616044.png)
